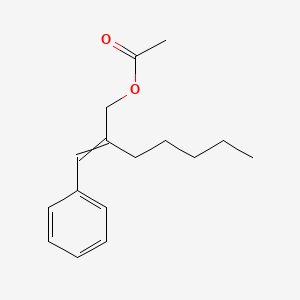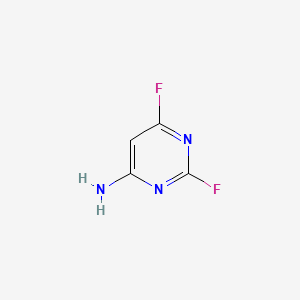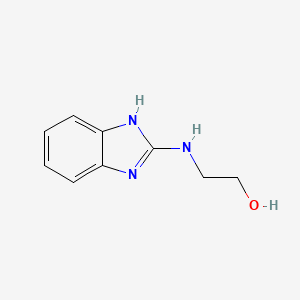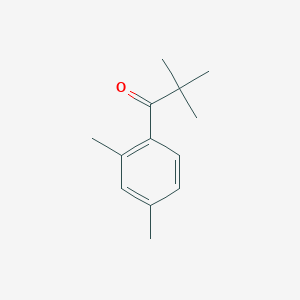
1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one is a member of the fragrance structural group Alkyl Cyclic Ketones, which are characterized by an alkyl group (R1) and various substituted and bicyclic saturated or unsaturated cyclic hydrocarbons (R2). One of the rings in R2 may contain up to 12 carbons, or R2 may be a carbon bridge of C2-C4 carbon chain length between the ketone and cyclic hydrocarbon .
Synthesis Analysis
The synthesis of related compounds often involves starting from simple precursors and utilizing specific reagents for functional group transformations. For example, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was developed from 1H-indole, with a key step involving the removal of the chloroacetyl moiety using 4-(1-pyrrolidino)pyridine . Although not the exact compound , this synthesis provides insight into the methodologies that could be applied to similar structures.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structures of compounds with similar substituents, such as 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol and 1,1-bis(2,4-dimethylphenyl)-2-butyn-1-ol, which feature planar hydrogen-bonded rings and are centered at centrosymmetric sites . These analyses provide a foundation for understanding the molecular structure of 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one, as the presence of dimethylphenyl groups is a common feature.
Chemical Reactions Analysis
Compounds similar to 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one, such as 1-(o-methylphenyl)-2,2-dimethylpropane-1,3-diones, have been studied for their photochemical reactions. These compounds can undergo photocyclization to produce benzocyclobutenols and naphthalenones, with the product ratio being influenced by the solvent and the substituents on the C-3 position . This information is relevant for understanding the chemical behavior of the compound under study when exposed to light.
Physical and Chemical Properties Analysis
The physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity data of 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one have been summarized, providing a comprehensive safety assessment of this material and related Alkyl Cyclic Ketones when used as fragrance ingredients . Although the exact physical and chemical properties of 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one are not detailed, the related compound's data can offer a general understanding of what to expect regarding stability, reactivity, and safety.
Wissenschaftliche Forschungsanwendungen
Fragrance Material Review
1-(2,4-Dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, a related compound, is a member of the fragrance structural group Alkyl Cyclic Ketones, used in fragrances. It comprises alkyl and substituted or bicyclic saturated/unsaturated cyclic hydrocarbons. Research encompasses its toxicology and dermatology, focusing on physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity data (Scognamiglio et al., 2013).
Molecular Complex Studies
Studies of molecular complexes involving compounds similar to 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one have been conducted. For instance, the structures of molecular complexes with ethanol and other alcohols have been determined using X-ray crystallography, revealing information about hydrogen-bonded rings and molecular interactions (Toda et al., 1985).
Hydrogen Bonding in Derivatives
Research on hydrogen bonding in derivatives of related compounds, like 1-ferrocenyl-2,2-dimethylpropan-1-ol, has been conducted. These studies provide insights into how molecules are linked and the distances in hydrogen bonds, contributing to understanding molecular structures and interactions (Li et al., 1994).
Photochemical Reactions
The photochemistry of compounds similar to 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one has been investigated. These studies focus on photocyclization processes and the formation of various chemical products, contributing to the understanding of photochemical behaviors in organic chemistry (Yoshioka et al., 1991).
Synthesis and Magnetic Properties
Research on the synthesis and magnetic properties of compounds, including related manganese(III) chains, has been explored. These studies contribute to the field of inorganic chemistry and materials science, particularly in understanding magnetic interactions and structural correlations (Song et al., 2014).
Luminescence Sensing
Studies have been conducted on lanthanide metal-organic frameworks involving dimethylphenyl imidazole dicarboxylates for luminescence sensing of benzaldehyde. This research is significant in developing new materials for fluorescence sensors and chemical detection (Shi et al., 2015).
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBAIKXOSEZDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309250 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
7396-99-8 |
Source


|
| Record name | NSC211475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

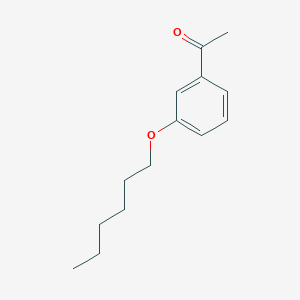

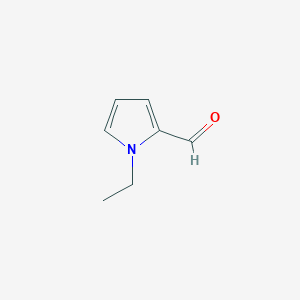
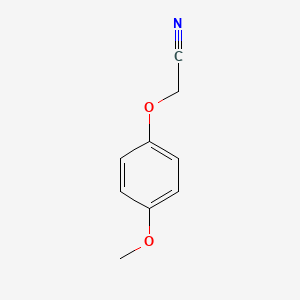
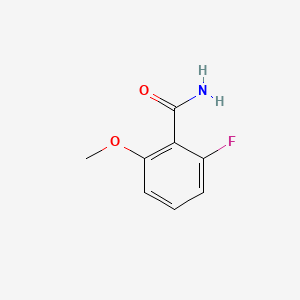
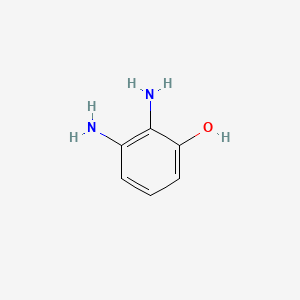
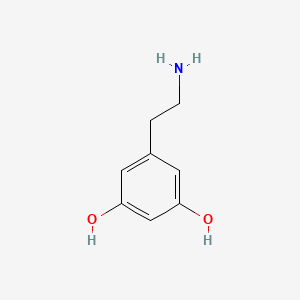
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)


